1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl-
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Overview
Description
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of three phenyl groups and an ethoxy group attached to the pyrrole ring. The molecular formula is C24H21NO, and it has a molecular weight of 339.4296 .
Preparation Methods
The synthesis of 1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . Industrial production methods may involve the use of metal-catalyzed conversions of primary diols and amines to pyrroles, which are catalyzed by stable manganese complexes .
Chemical Reactions Analysis
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated pyrroles, while nitration can produce nitropyrroles.
Scientific Research Applications
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds and participate in proton transfer processes, which can affect the structure and function of proteins and other biomolecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole, 2,3,5-trimethyl-: Another similar compound with different substituents, which can result in unique reactivity and applications.
Properties
CAS No. |
183614-37-1 |
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Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-ethoxy-1,2,3-triphenylpyrrole |
InChI |
InChI=1S/C24H21NO/c1-2-26-23-18-22(19-12-6-3-7-13-19)24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI Key |
JBDCHHGJWUPQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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